Cas no 2092886-71-8 ((E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid)

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid structure
2092886-71-8 structure
商品名:(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
CAS番号:2092886-71-8
MF:C11H11NO3S
メガワット:237.274941682816
CID:5723310
PubChem ID:121200472

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidine-3-carboxylic acid
    • 2092886-71-8
    • F1907-3590
    • 1-(3-(Thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
    • AKOS026708279
    • (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
    • 3-Azetidinecarboxylic acid, 1-[1-oxo-3-(2-thienyl)-2-propen-1-yl]-
    • インチ: 1S/C11H11NO3S/c13-10(4-3-9-2-1-5-16-9)12-6-8(7-12)11(14)15/h1-5,8H,6-7H2,(H,14,15)/b4-3+
    • InChIKey: QTGLJLXHBZFFNP-ONEGZZNKSA-N
    • ほほえんだ: S1C=CC=C1/C=C/C(N1CC(C(=O)O)C1)=O

計算された属性

  • せいみつぶんしりょう: 237.04596439g/mol
  • どういたいしつりょう: 237.04596439g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 323
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 85.8Ų

じっけんとくせい

  • 密度みつど: 1.447±0.06 g/cm3(Predicted)
  • ふってん: 518.0±50.0 °C(Predicted)
  • 酸性度係数(pKa): 3.90±0.20(Predicted)

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-3590-5g
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
2092886-71-8 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-3590-1g
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
2092886-71-8 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-3590-0.25g
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
2092886-71-8 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3590-0.5g
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
2092886-71-8 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-3590-10g
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
2092886-71-8 95%+
10g
$1684.0 2023-09-07
TRC
E285916-1g
(E)-1-(3-(Thiophen-2-yl)acryloyl)azetidine-3-carboxylic Acid
2092886-71-8
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-3590-2.5g
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
2092886-71-8 95%+
2.5g
$802.0 2023-09-07
TRC
E285916-100mg
(E)-1-(3-(Thiophen-2-yl)acryloyl)azetidine-3-carboxylic Acid
2092886-71-8
100mg
$ 95.00 2022-06-05
TRC
E285916-500mg
(E)-1-(3-(Thiophen-2-yl)acryloyl)azetidine-3-carboxylic Acid
2092886-71-8
500mg
$ 365.00 2022-06-05

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid 関連文献

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acidに関する追加情報

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid (CAS No. 2092886-71-8): A Versatile Building Block in Modern Medicinal Chemistry

(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid, identified by the CAS number 2092886-71-8, represents a structurally intriguing compound that has garnered significant attention in the realm of medicinal chemistry and drug discovery. This molecule, featuring a conjugated system composed of an acryloyl group linked to an azetidine ring which is further substituted with a thiophene moiety, presents a rich scaffold for chemical manipulation and biological exploration. The inherent electronic and steric properties of this compound make it a valuable intermediate in the synthesis of novel therapeutic agents, particularly those targeting complex biological pathways.

The utility of (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid stems from its ability to serve as a versatile building block in the construction of more elaborate molecular architectures. The presence of the acryloyl group allows for facile reactions such as Michael additions, Diels-Alder cycloadditions, and cross-coupling reactions, enabling the integration of additional functional groups. Meanwhile, the azetidine ring introduces a rigid bicyclic core that can mimic natural product scaffolds and enhance binding affinity to biological targets. The thiophene substitution not only contributes to the compound's lipophilicity but also imparts unique electronic properties that can modulate receptor interactions.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their prevalence in biologically active molecules. Among these, azetidine derivatives have emerged as promising candidates for drug development, owing to their ability to occupy small hydrophobic pockets within protein targets. The incorporation of aromatic systems like thiophene into azetidine frameworks has further expanded their pharmacological potential. For instance, studies have demonstrated that thiophene-containing azetidines exhibit inhibitory activity against various enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders.

One particularly compelling area of investigation involves the application of (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid in the development of kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is frequently associated with pathological conditions. By leveraging the compound's reactive acryloyl group, researchers have synthesized libraries of kinase inhibitors that exhibit potent activity against both wild-type and mutant kinases. These inhibitors often incorporate additional substituents that enhance selectivity and reduce off-target effects, positioning them as promising candidates for clinical development.

Another emerging application of this compound lies in its role as a precursor for photodynamic therapy (PDT) agents. PDT is an innovative therapeutic modality that utilizes light-sensitive compounds to generate reactive oxygen species (ROS), which can selectively destroy malignant cells. The conjugated system present in (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid lends itself well to photosensitizer design, as it can be functionalized to absorb light in the therapeutic window (typically 400-700 nm). Recent studies have shown that derivatives of this compound exhibit high efficacy in killing cancer cells under irradiation, with minimal toxicity to healthy tissues.

The synthesis of (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid presents an interesting challenge due to the need to construct multiple stereocenters with high enantiomeric purity. Traditional synthetic routes often involve multi-step sequences with low yields and harsh reaction conditions. However, advances in catalytic methods have enabled more efficient and sustainable approaches. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the thiophene-acryloyl linkage with high precision. Additionally, asymmetric hydrogenation techniques have been utilized to introduce chirality into the azetidine ring, ensuring that the final product possesses the desired stereochemical configuration.

The pharmacokinetic properties of (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid derivatives are also subjects of intense investigation. Researchers aim to optimize bioavailability by balancing lipophilicity and solubility through strategic functionalization. Computational modeling techniques have played a crucial role in this process, allowing for the prediction of molecular properties such as solvation energies and metabolic stability. These insights guide medicinal chemists in designing analogs with improved pharmacokinetic profiles, ensuring that their lead compounds progress efficiently through preclinical testing.

In conclusion,(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid (CAS No. 2092886-71-8) represents a cornerstone molecule in contemporary medicinal chemistry. Its unique structural features make it an invaluable tool for designing novel therapeutics targeting a wide range of diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain at the forefront of drug discovery efforts worldwide.

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